molecular formula C14H18O4 B8507315 2-(Ethoxycarbonyl)-5-phenylpentanoic acid

2-(Ethoxycarbonyl)-5-phenylpentanoic acid

Cat. No.: B8507315
M. Wt: 250.29 g/mol
InChI Key: ZPDHMGJYTMPCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxycarbonyl)-5-phenylpentanoic acid is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a malonic acid monoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethoxycarbonyl)-5-phenylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release malonic acid, which can then participate in metabolic pathways. The phenylpropyl group may interact with specific receptors or enzymes, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)-5-phenylpentanoic acid is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-ethoxycarbonyl-5-phenylpentanoic acid

InChI

InChI=1S/C14H18O4/c1-2-18-14(17)12(13(15)16)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16)

InChI Key

ZPDHMGJYTMPCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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